molecular formula C13H12ClN B8307154 2-[(2-chlorophenyl)methyl]aniline

2-[(2-chlorophenyl)methyl]aniline

Cat. No.: B8307154
M. Wt: 217.69 g/mol
InChI Key: PFFRXFWDKDIUNS-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]aniline

InChI

InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2

InChI Key

PFFRXFWDKDIUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the direct coupling of 2-chlorobenzyl alcohol with aniline under reductive conditions. A catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction to the amine.

Procedure

  • Reactants : 2-Chlorobenzyl alcohol (1.52 mmol), aniline (0.76 mmol), trimethylamine N-oxide dihydrate (0.08 mmol), and an iron-based catalyst (e.g., Fe(CO)₅).

  • Conditions : Xylene solvent, 140°C, 24 hours under nitrogen.

  • Workup : Filtration, solvent removal, and purification via silica gel chromatography.

Outcomes

  • Yield : 56%.

  • Purity : >90% (HPLC).

  • Advantages : Avoids hazardous reagents like chlorinated intermediates.

  • Limitations : Moderate yield and prolonged reaction time.

Catalytic Variations

A continuous flow system using Pd–Pt–Fe₃O₄ nanoparticles and ammonia borane in methanol at 110°C achieves comparable yields with reduced reaction times (6-second residence time).

Benzylation of Aniline with 2-Chlorobenzyl Chloride

Reaction Overview

This classical approach involves nucleophilic substitution, where aniline reacts with 2-chlorobenzyl chloride in the presence of a base.

Procedure

  • Reactants : 2-Chlorobenzyl chloride (1.0 equiv), aniline (1.1 equiv), sodium carbonate (1.5 equiv).

  • Conditions : Dichloromethane or toluene solvent, reflux (80–110°C), 6–12 hours.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and vacuum distillation.

Outcomes

  • Yield : 60–70%.

  • Purity : 85–90% (GC).

  • Advantages : High scalability and straightforward setup.

  • Limitations : Requires handling of corrosive benzyl chlorides.

Industrial Adaptation

A patent describes using antimony trichloride as a catalyst in chlorobenzene at 100°C, yielding 15 g of product with a boiling point of 174–178°C at 8 mmHg.

Grignard Reagent-Mediated Synthesis

Reaction Overview

This method employs a Grignard reagent to form the benzyl-aniline bond via organometallic intermediates.

Procedure

  • Reactants : 2-Chlorobenzyl magnesium chloride, aniline, mercuric chloride catalyst.

  • Conditions : Pyridine solvent, reflux (110°C), 6–10 hours.

  • Workup : Hydrolysis with NaOH, solvent extraction, and distillation.

Outcomes

  • Yield : 12–17%.

  • Purity : Requires multiple recrystallizations for >95% purity.

  • Advantages : Applicable to sterically hindered substrates.

  • Limitations : Low yield and use of toxic mercury compounds.

Hofmann Rearrangement of 2-Chlorobenzamide

Reaction Overview

Adapted from a synthesis of 2-(4-chlorophenyl)aniline, this method involves converting an amide to an amine via Hofmann degradation.

Procedure

  • Reactants : 2-Chlorobenzamide, sodium hypochlorite.

  • Conditions : Aqueous NaOH, 25°C, 2 hours.

  • Workup : Acidification, extraction with dichloroethane, and recrystallization.

Outcomes

  • Yield : 75% (analogous compound).

  • Purity : >98% (HPLC).

  • Advantages : High atom economy.

  • Limitations : Multi-step synthesis of the amide precursor.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity Key Advantages
Reductive Amination2-Chlorobenzyl alcohol140°C, 24h56%>90%Mild conditions
Benzylation2-Chlorobenzyl chlorideReflux, 6–12h60–70%85–90%Scalability
Grignard2-Chlorobenzyl MgCl110°C, 6–10h12–17%>95%Versatility
Hofmann Rearrangement2-Chlorobenzamide25°C, 2h75%*>98%*High atom economy

*Reported for analogous 4-chloro derivative.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.

Q & A

Basic: What are the optimal synthetic routes for 2-[(2-chlorophenyl)methyl]aniline, and how can purity be maximized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or alkylation of the aniline core. For example, analogous compounds are synthesized by reacting 2-chloroaniline with chlorophenylmethyl halides under basic conditions to form the benzyl-aniline linkage . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Monitoring intermediates with thin-layer chromatography (TLC) and verifying final product purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the benzyl-aniline structure, with aromatic protons appearing in the 6.5–7.5 ppm range and methylene protons at ~4.3 ppm (split due to coupling with the chlorophenyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Advanced: How do electronic and steric effects of the chlorophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which can slow down electrophilic aromatic substitution but enhance stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, the chlorine atom directs regioselectivity in Buchwald-Hartwig aminations, favoring para-substitution on the aniline ring. Optimize reaction conditions using Pd(OAc)2_2/XPhos catalysts in toluene at 110°C .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurities. For example, if a study reports inconsistent IC50_{50} values in kinase inhibition assays:

  • Reproduce assays : Use standardized protocols (e.g., ATP concentration, incubation time) .
  • Verify compound integrity : Re-characterize the compound via LC-MS post-assay to rule out degradation .
  • Control for solvolysis : The chlorophenyl group may hydrolyze under acidic conditions, altering activity; use buffered solutions (pH 7.4) .

Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated dechlorination) .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and half-life .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aromatic amine vapors, which are potential mutagens .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .

Advanced: How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:
The chlorophenyl group directs electrophiles to the para position of the aniline ring. For meta-functionalization:

  • Blocking Groups : Temporarily protect the amine with acetyl chloride, perform nitration, then deprotect .
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to introduce substituents ortho to the amine .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

  • Temperature Control : Maintain <60°C to prevent Fries rearrangement of intermediates .
  • Catalyst Optimization : Use Pd/C instead of Raney nickel for hydrogenation to reduce dehalogenation byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .

Basic: How is the compound’s stability under varying storage conditions assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
  • Stability-Indicating Assays : Use HPLC-DAD to quantify degradation products like quinones (oxidation) or dechlorinated analogs .

Advanced: What structural analogs of this compound show enhanced bioactivity?

Methodological Answer:

  • Trifluoromethyl Derivatives : Substituting the methyl group with CF3_3 increases lipophilicity and metabolic stability, as seen in analogs like 2-(trifluoromethyl)aniline (90% higher plasma half-life in murine models) .
  • Heterocyclic Hybrids : Incorporating pyridine or oxazepine rings (e.g., 2-chlorophenyl-oxazepine derivatives) improves binding affinity to serotonin receptors .

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